molecular formula C22H23ClFN3O3S B2845423 3-((3-chlorophenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 892756-43-3

3-((3-chlorophenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2845423
CAS RN: 892756-43-3
M. Wt: 463.95
InChI Key: HNEIJKBWRUKEHZ-UHFFFAOYSA-N
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Description

3-((3-chlorophenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H23ClFN3O3S and its molecular weight is 463.95. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Excretion Studies

Research on compounds like [14C]MK-0524, a prostaglandin D2 receptor antagonist, highlights the importance of understanding the absorption, metabolism, and excretion pathways in humans for drug development and safety assessment (Karanam et al., 2007). This compound's metabolism in humans primarily via the formation of acyl glucuronic acid conjugates and its excretion patterns could provide a model for studying similar pharmacokinetic properties of "3-((3-chlorophenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one".

Neuroendocrine Effects

Studies on m-Chlorophenylpiperazine (mCPP), a serotonin agonist, demonstrate how structural analogs can be used to probe neurotransmitter systems, offering insights into potential neuroendocrine effects and serving as pharmacological tools or therapeutic candidates (Mueller, Murphy, & Sunderland, 1985). The effects of mCPP on hormone levels and mood suggest areas of research for compounds with similar activity profiles.

Environmental and Human Exposure Studies

Research on perfluorinated compounds like perfluorooctane sulfonate (PFOS) and its analogs in human tissues showcases the environmental persistence and potential health impacts of these substances, underscoring the need for environmental health studies related to the synthesis, use, and disposal of fluorinated compounds (Chu et al., 2003). This context could inform environmental safety and human health risk assessments for related compounds.

Pharmacokinetic and Pharmacodynamic Profiles

The study of SB-649868, an orexin receptor antagonist, in humans provides a framework for investigating the pharmacokinetic and pharmacodynamic profiles of novel compounds, including metabolism, excretion patterns, and effects on sleep architecture (Renzulli et al., 2011). This approach could guide research on the specified compound's therapeutic potential and safety profile.

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O3S/c1-3-26-7-9-27(10-8-26)20-13-19-17(12-18(20)24)22(28)21(14-25(19)2)31(29,30)16-6-4-5-15(23)11-16/h4-6,11-14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEIJKBWRUKEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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